molecular formula C15H15N3O2 B11952115 Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]- CAS No. 138471-96-2

Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]-

Cat. No.: B11952115
CAS No.: 138471-96-2
M. Wt: 269.30 g/mol
InChI Key: DNGXYTMXIIILKI-UHFFFAOYSA-N
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Description

Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]-: is an organic compound with the molecular formula C15H15N3O2 It is characterized by the presence of a benzene ring, an acetamide group, and a formylhydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]- typically involves the reaction of 4-aminobenzeneacetamide with formylhydrazine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]- can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups on the benzene ring or the acetamide group are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]- is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various complex organic molecules.

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It is used in the development of probes and assays to study enzyme activities and protein interactions.

Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a lead compound in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]- is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain types of coatings and adhesives.

Mechanism of Action

The mechanism of action of Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]- involves its interaction with specific molecular targets. The formylhydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activities. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

    Benzeneacetamide: A simpler analog without the formylhydrazino group.

    N-(4-aminophenyl)benzamide: Contains an amino group instead of the formylhydrazino group.

    N-(4-formylphenyl)acetamide: Lacks the hydrazino group.

Uniqueness: Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]- is unique due to the presence of both the formylhydrazino and acetamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

138471-96-2

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

N-[4-(2-formylhydrazinyl)phenyl]-2-phenylacetamide

InChI

InChI=1S/C15H15N3O2/c19-11-16-18-14-8-6-13(7-9-14)17-15(20)10-12-4-2-1-3-5-12/h1-9,11,18H,10H2,(H,16,19)(H,17,20)

InChI Key

DNGXYTMXIIILKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NNC=O

Origin of Product

United States

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